![molecular formula C19H23NO6 B11165385 N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11165385.png)
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromen-2-one (coumarin) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID typically involves the esterification of the chromen-2-one derivative with acetic acid, followed by amidation with a suitable amine. The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen derivatives.
Scientific Research Applications
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromen-2-one moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with various molecular targets. The chromen-2-one moiety can interact with biological macromolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID
- 2-{2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID
- 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID
Uniqueness
The uniqueness of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID lies in its specific substitution pattern on the chromen-2-one moiety, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-6-14(19(23)24)20-17(21)10-25-15-9-16-13(8-12(15)5-2)11(3)7-18(22)26-16/h7-9,14H,4-6,10H2,1-3H3,(H,20,21)(H,23,24) |
InChI Key |
WACMUGJDTAAJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1CC)C(=CC(=O)O2)C |
Origin of Product |
United States |
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